2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%
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Overview
Description
2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of various drugs, dyes, and pigments. It is also used in the development of new materials with unique properties, such as hydrophobicity, photoluminescence, and biocompatibility. This compound has been studied extensively and its properties and uses have been thoroughly documented.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, involves the formation of a Lewis acid-base complex. This complex can then react with other molecules, leading to the formation of new products. The reaction is highly selective, and yields of up to 95% can be achieved.
Biochemical and Physiological Effects
2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, is not known to have any significant biochemical or physiological effects. It is not toxic and does not interact with any known biological pathways.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, has several advantages in laboratory experiments. It is relatively inexpensive and can be synthesized in a few hours. Additionally, it is highly selective and can be used to synthesize a variety of products. The main limitation of this compound is that it is not very stable and can decompose over time.
Future Directions
There are several potential future directions for the use of 2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%. One potential direction is the development of new materials with unique properties, such as hydrophobicity, photoluminescence, and biocompatibility. Additionally, it could be used in the synthesis of new drugs and in the development of new catalysts. Finally, it could be used in the study of enzyme kinetics.
Synthesis Methods
The most common method for synthesizing 2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, is by a Friedel-Crafts reaction in which an alkyl halide is reacted with the phenol in the presence of a Lewis acid catalyst. This method is relatively simple and can be carried out in a few hours. The reaction is highly selective, and yields of up to 95% can be achieved.
Scientific Research Applications
2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used in the synthesis of new materials with unique properties, such as hydrophobicity, photoluminescence, and biocompatibility. It has also been used in the development of new drugs and in the synthesis of dyes and pigments. Additionally, it has been used in the study of enzyme kinetics and in the development of new catalysts.
Properties
IUPAC Name |
2-fluoro-5-(2-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUSQDVOGFGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684096 |
Source
|
Record name | 4'-Fluoro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-21-4 |
Source
|
Record name | 4'-Fluoro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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